2-Benzhydrylnaphthalene-1,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

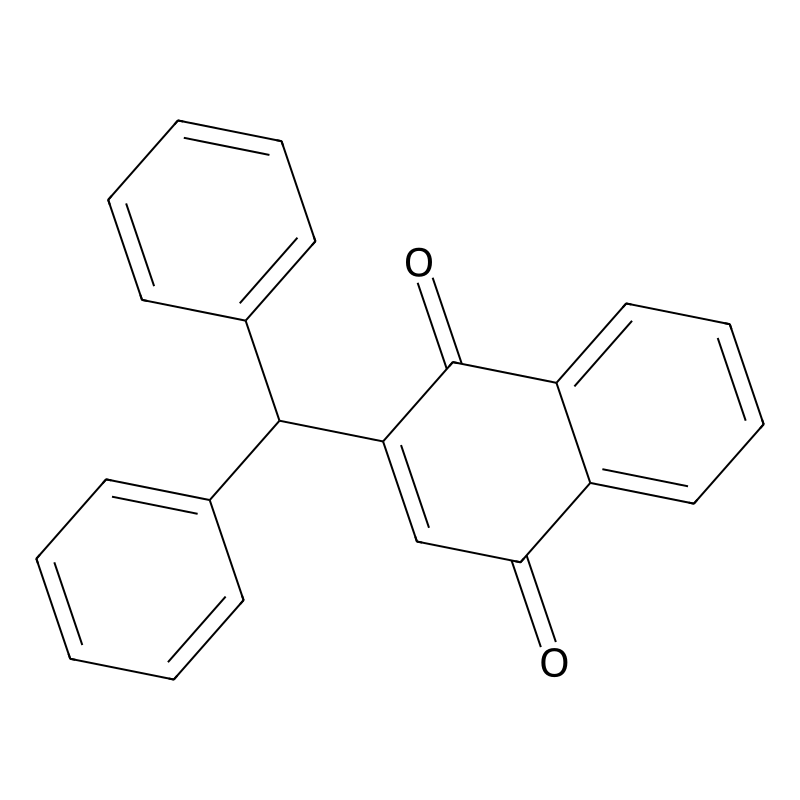

2-Benzhydrylnaphthalene-1,4-dione is an organic compound with the molecular formula and a molecular weight of approximately 344.37 g/mol. This compound features a naphthalene core substituted with two benzhydryl groups at the 2-position and a diketone functional group at the 1 and 4 positions. Its structure is characterized by a planar arrangement, which contributes to its unique chemical properties and reactivity.

- Oxidation: The compound can undergo oxidation, leading to the formation of various derivatives. This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide .

- Reduction: The diketone groups can be reduced to form corresponding alcohols or other functional groups using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can also participate in condensation reactions, forming larger polycyclic compounds when reacted with suitable nucleophiles.

Studies on the biological activity of 2-benzhydrylnaphthalene-1,4-dione indicate potential pharmacological properties. The compound exhibits:

- Antioxidant Activity: It has been shown to scavenge free radicals, suggesting a role in mitigating oxidative stress .

- Antimicrobial Properties: Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains .

These properties make it a candidate for further research in medicinal chemistry.

The synthesis of 2-benzhydrylnaphthalene-1,4-dione typically involves multi-step organic reactions:

- Formation of Naphthalene Derivative: Starting from naphthalene, electrophilic substitution can be performed to introduce the benzhydryl groups.

- Diketone Formation: The final step involves the oxidation of the resulting intermediate to yield the diketone structure. This can be accomplished through various oxidizing agents or catalytic methods .

2-Benzhydrylnaphthalene-1,4-dione has several applications:

- Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development, particularly as an antioxidant or antimicrobial agent.

- Material Science: The compound's unique structure may lend itself to applications in organic electronics or as a dye due to its conjugated system .

Interaction studies involving 2-benzhydrylnaphthalene-1,4-dione have focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance:

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are overactive .

- Receptor Binding: Investigations into its interaction with cellular receptors have shown promise for developing new treatments for conditions influenced by these receptors .

Several compounds share structural similarities with 2-benzhydrylnaphthalene-1,4-dione. Notable examples include:

Uniqueness of 2-Benzhydrylnaphthalene-1,4-dione

What sets 2-benzhydrylnaphthalene-1,4-dione apart from these similar compounds is its dual benzhydryl substitution on the naphthalene core, which may enhance its lipophilicity and biological activity compared to other diketones. This structural feature could lead to unique interactions within biological systems and distinct pharmacological profiles.